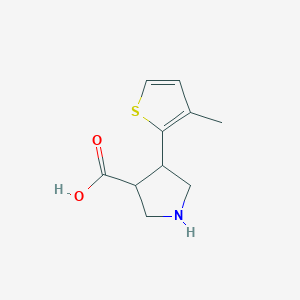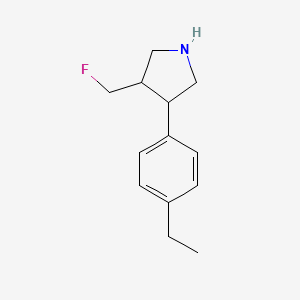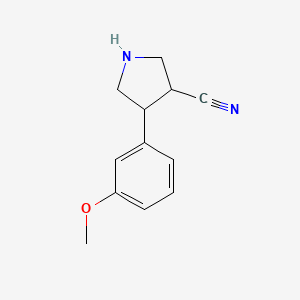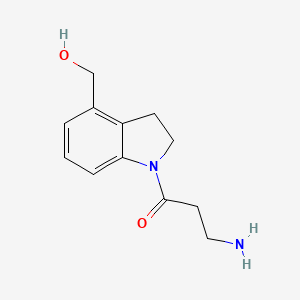
3-Amino-1-(4-(hidroximetil)indolin-1-il)propan-1-ona
Descripción general
Descripción
3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tratamiento del Accidente Cerebrovascular Isquémico
Los derivados de indolina, que incluyen “3-Amino-1-(4-(hidroximetil)indolin-1-il)propan-1-ona”, se han estudiado por su posible uso en el tratamiento del accidente cerebrovascular isquémico . En ensayos antioxidantes, estos compuestos mostraron efectos protectores significativos contra la muerte inducida por H2O2 de las células RAW 264.7 . Algunos compuestos aumentaron significativamente la tasa de supervivencia celular en el daño neuronal inducido por privación de oxígeno y glucosa/reperfusión (OGD/R) . También exhibieron afinidad de unión a los receptores de ácido N-metil-D-aspártico 2B (NMDA-GluN2B) .
Propiedades Antiinflamatorias
Estos derivados de indolina también han mostrado propiedades antiinflamatorias. En ciertas concentraciones, redujeron de manera dependiente de la dosis la secreción inducida por LPS de citoquinas inflamatorias, incluidas TNF-α, IL-6 y NO, por las células BV-2 .
Agentes Neuroprotectores
Algunos derivados de indolina ejercieron efectos neuroprotectores comparables al ifenprodil . Pueden reducir drásticamente la tasa de infarto cerebral y mejorar las puntuaciones de déficit neurológico en el modelo de rata de oclusión de la arteria cerebral media (MCAO) . Esto sugiere que podrían ser agentes neuroprotectores potenciales para el tratamiento del accidente cerebrovascular isquémico .
Pruebas Farmacéuticas
“this compound” está disponible para pruebas farmacéuticas . Esto sugiere que podría utilizarse en el desarrollo y las pruebas de nuevos fármacos.
Mecanismo De Acción
Target of Action
The compound 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets of action.
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities .
Biochemical Pathways
Indole derivatives, in general, are known to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Indole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is generally understood that factors such as temperature, ph, and light can affect the stability and activity of chemical compounds .
Análisis Bioquímico
Cellular Effects
The effects of 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one, have been reported to affect antiviral activity, anti-inflammatory responses, and anticancer mechanisms . These effects are mediated through interactions with specific cellular receptors and enzymes, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new therapeutic derivatives . The exact molecular interactions of 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one are still being studied, but it is believed to exert its effects through similar mechanisms as other indole derivatives.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Indole derivatives have been shown to maintain their biological activity over extended periods, but specific data on the temporal effects of 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one are limited
Dosage Effects in Animal Models
The effects of 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one vary with different dosages in animal models. Indole derivatives have been tested at various dosages to determine their therapeutic and toxic effects For example, certain indole compounds have shown significant biological activity at specific doses, while higher doses may lead to adverse effects
Metabolic Pathways
3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that influence its localization and accumulation. Understanding the transport mechanisms of 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one is essential for determining its therapeutic potential and efficacy.
Subcellular Localization
The subcellular localization of 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one affects its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propiedades
IUPAC Name |
3-amino-1-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-6-4-12(16)14-7-5-10-9(8-15)2-1-3-11(10)14/h1-3,15H,4-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGGUYIROFIRGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)CO)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



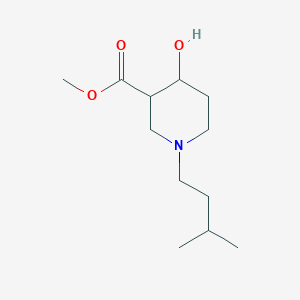
![4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478439.png)
![5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1478440.png)
![5-(2-aminoethyl)pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B1478441.png)
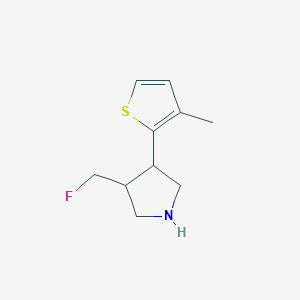
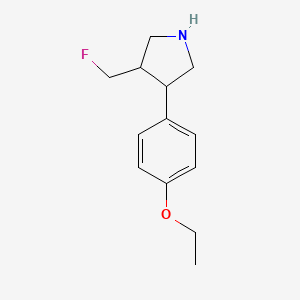
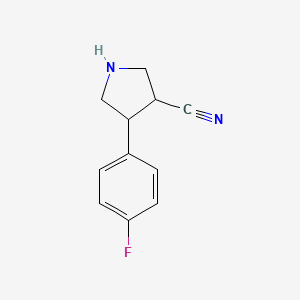
![4-Ethoxy-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478448.png)
![4-hydroxy-1-(2-methoxyethyl)-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478452.png)
![2-(piperidin-3-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1478453.png)
